molecular formula C9H14Cl2O4 B068401 Diisopropyl dichloromalonate CAS No. 174300-34-6

Diisopropyl dichloromalonate

Cat. No. B068401
M. Wt: 257.11 g/mol
InChI Key: CRIXFUQTKUGSBF-UHFFFAOYSA-N
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Description

Diisopropyl dichloromalonate is a chemical compound with the molecular formula C9H14Cl2O4 . It contains a total of 28 bonds, including 14 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, and 2 ester(s) (aliphatic) .


Synthesis Analysis

The synthesis of Diisopropyl dichloromalonate involves using cyanoacetic acid as a raw material, and adding sulfuric acid for acid hydrolysis to generate an acid hydrolysis solution . Another synthetic route involves the use of diethyl malonate, which is easily available and allows the obtainment of target acids in a few reaction steps .


Molecular Structure Analysis

Diisopropyl dichloromalonate contains a total of 29 atoms; 14 Hydrogen atoms, 9 Carbon atoms, 4 Oxygen atoms, and 2 Chlorine atoms . It also contains 2 ester groups .


Physical And Chemical Properties Analysis

Diisopropyl dichloromalonate has a density of 1.2±0.1 g/cm3, a boiling point of 257.1±35.0 °C at 760 mmHg, and a flash point of 89.5±24.9 °C . It also has a molar refractivity of 56.9±0.3 cm3 .

Scientific Research Applications

  • Toxicity and Environmental Impact :

    • Diisopropyl dichloromalonate was studied for its acute toxicity, accumulation, and excretion in killifish. The research found that while the toxicities of diisopropyl dichloromalonate and its degradation products were nearly equal to or lower than that of isoprothiolane, their bioconcentration factors suggested that contamination of fish and other aquatic organisms by these degradation products in the environment is low (Tsuda et al., 1997).
  • Hepatotoxicity :

    • A study on the hepatotoxicity of diisopropyl ester of malonic acid and chloromalonic acids, which are disinfection by-products of the fungicide isoprothiolane (from which diisopropyl dichloromalonate can decompose), was conducted using rat hepatocytes. The study revealed that these compounds caused hepatocellular death and significant lipid peroxidation at certain concentrations, suggesting potential health risks upon exposure (Jinno et al., 1997).
  • Chemical Synthesis Applications :

    • Diisopropyl dichloromalonate has been utilized in the electrosynthesis of 1,1-dichloroalkylphosphonates from diisopropyl trichloromethylphosphonate. This research demonstrated a new, rapid, and efficient method for such syntheses under mild conditions, highlighting the compound's role in facilitating organic synthesis processes (Jubault et al., 1995).
  • Oxidation and Degradation Studies :

    • The oxidation degradation kinetics of isoprothiolane (from which diisopropyl dichloromalonate can decompose) by ozone and chlorine were investigated. The study identified the degradation products and proposed reaction pathways, providing insights into the environmental behavior and potential impacts of these substances (Li et al., 2019).

Future Directions

Future research could focus on the directed evolution of proteins that interact with Diisopropyl dichloromalonate, which could lead to more efficient and less costly alternatives to traditional chemical catalysts . Additionally, further studies on the synthesis and properties of Diisopropyl dichloromalonate could lead to new applications in various fields .

properties

IUPAC Name

dipropan-2-yl 2,2-dichloropropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14Cl2O4/c1-5(2)14-7(12)9(10,11)8(13)15-6(3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIXFUQTKUGSBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C(=O)OC(C)C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00938495
Record name Dipropan-2-yl dichloropropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00938495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diisopropyl dichloromalonate

CAS RN

174300-34-6
Record name Propanedioic acid, dichloro-, bis(1-methylethyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174300346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dipropan-2-yl dichloropropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00938495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
H Jinno, N Hanioka, S Nishikawa, R Yoda… - Archives of …, 1997 - Springer
… (DCM Diisopropyl chloromalonate, DDCM diisopropyl dichloromalonate, BNPP bis(p-nitrophenyl)phosphate, TBARS thiobarbituric acid reactive substances, MDA malondialdehyde) …
Number of citations: 3 link.springer.com
T Tsuda, M Kojima, H Harada, A Nakajima, S Aoki - Water Research, 1997 - Elsevier
… mg 1-t for diisopropyl dichloromalonate. The toxicities of the … and 0.7 for diisopropyl dichloromalonate. As reference data, … and 3.44 for diisopropyl dichloromalonate. The excretion …
Number of citations: 18 www.sciencedirect.com
R Kleijn, A Elshkaki, A de Koning, A Tukker - 2001 - researchgate.net
… and 0.7 for diisopropyl dichloromalonate. As reference data, … and 3.44 for diisopropyl dichloromalonate. The excretion rate … h(-1) for diisopropyl dichloromalonate. The results suggest …
Number of citations: 6 www.researchgate.net
A Sea, ASM No - Algae, 1738
Number of citations: 0

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